5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

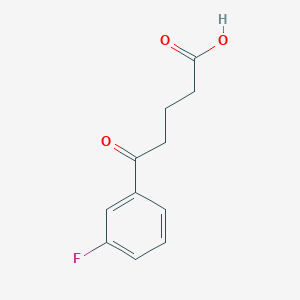

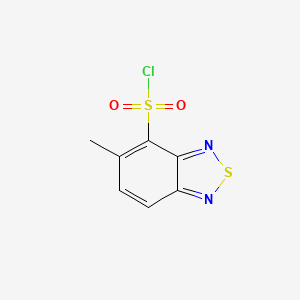

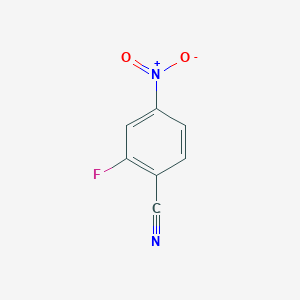

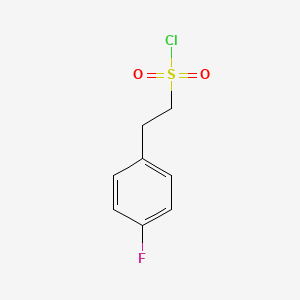

5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride is a chemical compound with the CAS Number: 3662-82-6 . It has a molecular weight of 248.71 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClN2O2S2/c1-4-2-3-5-6 (10-13-9-5)7 (4)14 (8,11)12/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is a powder . It should be stored at 4 degrees Celsius .Scientific Research Applications

5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride has been used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as it can be used to convert carboxylic acids into their corresponding sulfonyl chlorides. This reaction is useful for the synthesis of various drugs and other organic compounds. This compound has also been used in the synthesis of polymers, such as polyurethanes and polyamide-imides. Additionally, it has been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene.

Mechanism of Action

Target of Action

Benzothiadiazole derivatives are known to interact with various biological targets, influencing their function .

Mode of Action

Benzothiadiazole derivatives are known to undergo various chemical reactions, including nucleophilic substitution and oxidation . The sulfonyl chloride group in the compound is highly reactive and can undergo substitution reactions with nucleophiles .

Biochemical Pathways

Benzothiadiazole derivatives are known to be involved in various biochemical pathways due to their reactivity .

Pharmacokinetics

The compound’s molecular weight (24871 g/mol) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

The reactivity of the sulfonyl chloride group suggests that it could potentially modify cellular targets, leading to changes in their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage temperature of 4°C . Furthermore, the compound’s reactivity suggests that it could potentially be influenced by the presence of other reactive species in its environment .

Advantages and Limitations for Lab Experiments

5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride is a useful reagent for organic synthesis, as it can be used to convert carboxylic acids into their corresponding sulfonyl chlorides. This reaction is simple and efficient, and it can be used to synthesize a variety of organic compounds. However, this compound is a highly reactive compound and can be dangerous if not handled properly. Therefore, it is important to take proper safety precautions when handling this compound in the laboratory.

Future Directions

There are many potential future directions for the research and development of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride. One potential direction is the development of new methods for the synthesis of this compound, which could reduce the cost and time associated with the current synthesis method. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound. Finally, this compound could be used in the synthesis of more advanced materials, such as nanomaterials and polymers, which could have a variety of potential applications.

Synthesis Methods

5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride is usually synthesized using a two-step process. The first step involves the reaction of an aromatic aldehyde with 2-amino-4-methylbenzothiazole in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This yields the intermediate product, 5-methyl-2-amino-1,3-benzothiadiazole. The second step involves the reaction of this intermediate product with chlorosulfonic acid, which yields the final product, this compound.

Safety and Hazards

The compound is classified as dangerous, with the signal word being "Danger" . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

5-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S2/c1-4-2-3-5-6(10-13-9-5)7(4)14(8,11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWDPSJSTXBULL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302164.png)